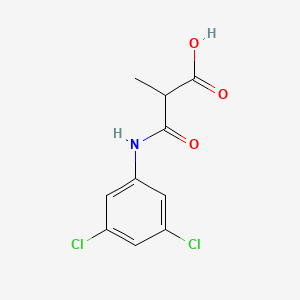![molecular formula C17H13N3O6S B2534917 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate CAS No. 896312-48-4](/img/structure/B2534917.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar 1,2,4-triazole derivatives have been synthesized and studied for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the synthesis of complex triazole and benzopyran derivatives, which are structurally similar to the compound . These studies focus on the chemical reactions and synthesis pathways that enable the creation of these compounds. For example, compounds like 1,2,4-triazole derivatives have been synthesized and evaluated for various biological activities, including their potential as antioxidants and anti-inflammatory agents (Kate et al., 2020).
Biological Activities
Triazole and benzopyran derivatives have been studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory effects. For instance, triazole-integrated Schiff bases have demonstrated significant antioxidant and anti-inflammatory activities, suggesting their potential therapeutic applications (Kate et al., 2020). Furthermore, etodolac-thioether derivatives, incorporating a triazole moiety, have shown promising results in anticancer activity, specifically as potent inhibitors of methionine aminopeptidase type II, which is significant in cancer treatment (Çoruh et al., 2018).
Molecular Modeling and Drug Design
The structural features of triazole and benzopyran derivatives make them interesting candidates for drug design and molecular modeling studies. These compounds can interact with various biological targets, providing insights into their mechanism of action at the molecular level. For example, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s with functionalized side chains have been explored for their antitumor activity, highlighting the role of molecular structure in biological activity (Hu et al., 2008).
Photodynamic Therapy Applications
Compounds with benzopyran and triazole moieties have been investigated for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. For instance, new coumarin fused oxazoles have been studied as photosensitive units for carboxylic acid groups, with potential applications in developing prodrugs for PDT (Soares et al., 2017).
Wirkmechanismus
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Benzodioxoles, on the other hand, are commonly found in bioactive compounds and are known for their antimicrobial and antifungal properties .
Mode of Action
The mode of action of triazoles generally involves interaction with enzymes and receptors in the biological system . Benzodioxoles, being part of many bioactive compounds, might interact with various biological targets .
Biochemical Pathways
Triazoles and benzodioxoles are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of triazoles and benzodioxoles, it can be inferred that this compound might have antimicrobial, antifungal, and possibly other biological activities .
Eigenschaften
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-20-8-18-19-17(20)27-7-11-5-12(21)15(6-23-11)26-16(22)10-2-3-13-14(4-10)25-9-24-13/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJPHGNBGNPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)
![1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B2534838.png)
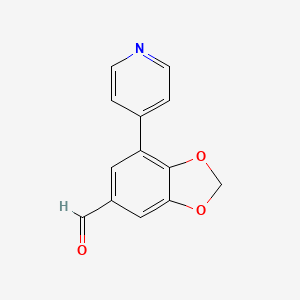
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)
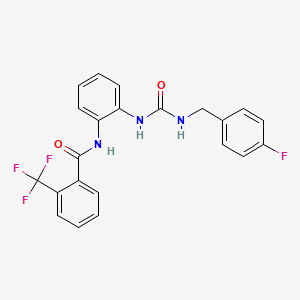
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide](/img/structure/B2534848.png)
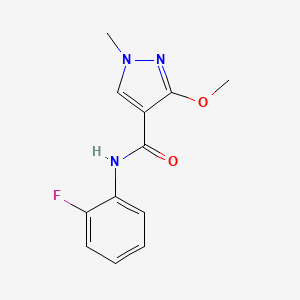
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)
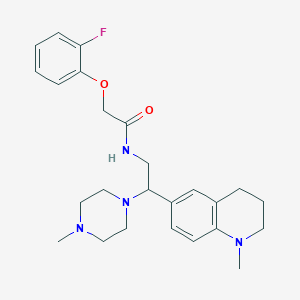
![[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B2534852.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

